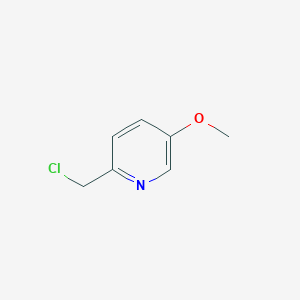

2-(Chloromethyl)-5-methoxypyridine

Description

BenchChem offers high-quality 2-(Chloromethyl)-5-methoxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Chloromethyl)-5-methoxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)-5-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-10-7-3-2-6(4-8)9-5-7/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSBXDCBRSKRVDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00561207 | |

| Record name | 2-(Chloromethyl)-5-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75342-33-5 | |

| Record name | 2-(Chloromethyl)-5-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of 2-(Chloromethyl)-5-methoxypyridine

An In-Depth Technical Guide to the Physicochemical Properties of 2-(Chloromethyl)-5-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the utility of heterocyclic building blocks is paramount.[1][2][3] Among these, pyridine derivatives hold a place of distinction due to their prevalence in a vast array of bioactive molecules.[3] 2-(Chloromethyl)-5-methoxypyridine (CAS No: 75342-33-5) emerges as a particularly valuable intermediate. Its bifunctional nature, featuring a reactive chloromethyl group and an electron-donating methoxy substituent on the pyridine core, makes it a versatile precursor for constructing complex molecular architectures.[4]

This guide serves as a comprehensive technical resource for professionals engaged in research and development. It moves beyond a simple recitation of data, offering instead a Senior Application Scientist’s perspective on the causality behind its properties and the experimental logic for their characterization. Herein, we delve into the structural, spectroscopic, physical, and chemical characteristics of 2-(Chloromethyl)-5-methoxypyridine, providing field-proven insights and validated protocols to empower your synthetic endeavors.

Chemical Identity and Molecular Structure

A complete understanding of a reagent begins with its unambiguous identification and a clear visualization of its structure. The arrangement of atoms and functional groups in 2-(Chloromethyl)-5-methoxypyridine dictates its reactivity, polarity, and spectroscopic signature.

Table 1: Core Identification of 2-(Chloromethyl)-5-methoxypyridine

| Identifier | Value | Source |

| IUPAC Name | 2-(chloromethyl)-5-methoxypyridine | [5] |

| CAS Number | 75342-33-5 | [6][7] |

| Molecular Formula | C₇H₈ClNO | [5][6][8] |

| Molecular Weight | 157.60 g/mol | [5][7] |

| Canonical SMILES | COC1=CN=C(C=C1)CCl | [5][6] |

| InChI | InChI=1S/C7H8ClNO/c1-10-7-3-2-6(4-8)9-5-7/h2-3,5H,4H2,1H3 | [5][6] |

| InChIKey | KSBXDCBRSKRVDC-UHFFFAOYSA-N | [5][6] |

The structure features a pyridine ring, a six-membered heterocycle containing a nitrogen atom. The methoxy (-OCH₃) group at the 5-position is an electron-donating group, which influences the electron density of the aromatic ring. The chloromethyl (-CH₂Cl) group at the 2-position is the primary site of reactivity, primed for nucleophilic substitution reactions.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis and characterization of 5-(4-(2-methoxyethyl)phenoxy) methyl-2-chloropyridine [wisdomlib.org]

- 4. benchchem.com [benchchem.com]

- 5. 2-(Chloromethyl)-5-methoxypyridine | C7H8ClNO | CID 14517153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. 2-(CHLOROMETHYL)-5-METHOXY-PYRIDINE | 75342-33-5 [chemicalbook.com]

- 8. appchemical.com [appchemical.com]

2-(Chloromethyl)-5-methoxypyridine spectral data analysis

An In-depth Technical Guide to the Spectral Data Analysis of 2-(Chloromethyl)-5-methoxypyridine

Introduction

2-(Chloromethyl)-5-methoxypyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its bifunctional nature, featuring a reactive chloromethyl group and an electron-donating methoxy substituent on a pyridine core, makes it a valuable intermediate for synthesizing a wide range of more complex molecules. Accurate structural confirmation and purity assessment are paramount in any synthetic workflow, and a multi-technique spectroscopic approach is the cornerstone of this validation.

This guide provides an in-depth analysis of the expected spectral data for 2-(Chloromethyl)-5-methoxypyridine, leveraging foundational principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. We will explore not just the data itself, but the underlying chemical principles that give rise to the observed signals, providing researchers with the tools to confidently identify and characterize this important chemical entity.

Molecular Structure and Spectroscopic Overview

The structure of 2-(Chloromethyl)-5-methoxypyridine dictates its spectroscopic fingerprint. The molecule, with the chemical formula C₇H₈ClNO and a molecular weight of approximately 157.60 g/mol , consists of a pyridine ring substituted at the 2-position with a chloromethyl (-CH₂Cl) group and at the 5-position with a methoxy (-OCH₃) group.[1][2]

-

¹H NMR: Will show signals for three distinct aromatic protons and two sets of aliphatic protons (chloromethyl and methoxy).

-

¹³C NMR: Will display seven unique carbon signals corresponding to the five aromatic carbons and two aliphatic carbons.

-

Mass Spectrometry: The molecular ion peak will be crucial for confirming the molecular weight, and its isotopic pattern will be characteristic of a monochlorinated compound. Fragmentation patterns will reveal the stability of different parts of the molecule.

-

Infrared Spectroscopy: Will exhibit characteristic absorption bands for the aromatic ring, C-O ether linkage, C-H bonds, and the C-Cl bond.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. It provides information on the number of different types of protons, their electronic environment, their relative numbers, and how they are connected to neighboring protons.

Experimental Protocol: ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-(Chloromethyl)-5-methoxypyridine in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Place the NMR tube in a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

-

Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

Predicted ¹H NMR Spectrum and Interpretation

The electronic effects of the substituents heavily influence the chemical shifts of the pyridine ring protons. The methoxy group is electron-donating, increasing electron density (shielding) at the ortho and para positions. The nitrogen atom and the chloromethyl group are electron-withdrawing, decreasing electron density (deshielding).

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| H-6 | ~8.3 - 8.2 | Doublet (d) | 1H | Proton ortho to N | Strongly deshielded by the adjacent electronegative nitrogen atom. |

| H-4 | ~7.3 - 7.2 | Doublet of doublets (dd) | 1H | Proton meta to N and OCH₃ | Influenced by both the nitrogen and the methoxy group. |

| H-3 | ~7.1 - 7.0 | Doublet (d) | 1H | Proton ortho to OCH₃ | Shielded by the electron-donating methoxy group relative to other pyridine protons. |

| -CH₂Cl | ~4.7 - 4.6 | Singlet (s) | 2H | Chloromethyl protons | Deshielded due to the adjacent electronegative chlorine atom. No coupling to other protons. |

| -OCH₃ | ~3.9 - 3.8 | Singlet (s) | 3H | Methoxy protons | Typical chemical shift for a methoxy group attached to an aromatic ring. No coupling. |

Note: Predicted chemical shifts are estimates based on typical values for substituted pyridines. Actual values may vary depending on solvent and concentration.[3][4]

Spin-Spin Coupling Analysis

The coupling constants (J-values) provide definitive evidence for the substitution pattern. For a pyridine ring, typical coupling constants are:

-

J(ortho): 7-9 Hz

-

J(meta): 2-3 Hz

-

J(para): <1 Hz

Based on this, we predict:

-

H-6: Will be a doublet coupled to H-4 (meta-coupling, J ≈ 2.5 Hz).

-

H-4: Will be a doublet of doublets, coupled to H-3 (ortho-coupling, J ≈ 8.5 Hz) and H-6 (meta-coupling, J ≈ 2.5 Hz).

-

H-3: Will be a doublet coupled to H-4 (ortho-coupling, J ≈ 8.5 Hz).

Caption: Predicted ¹H-¹H spin coupling on the pyridine ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides a map of the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.

Experimental Protocol: ¹³C NMR Data Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrument Setup: Tune the spectrometer to the ¹³C frequency.

-

Acquisition: Acquire a proton-decoupled ¹³C spectrum. This is the standard method, where all C-H couplings are removed, resulting in each unique carbon appearing as a singlet. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Predicted ¹³C NMR Spectrum and Interpretation

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |

| C-2 | ~158 | Quaternary Carbon | Attached to both nitrogen and the -CH₂Cl group, leading to significant deshielding. |

| C-5 | ~155 | Quaternary Carbon | Attached to the electronegative oxygen of the methoxy group, causing deshielding. |

| C-6 | ~145 | CH | Carbon adjacent to nitrogen is strongly deshielded. |

| C-4 | ~122 | CH | Aromatic CH carbon. |

| C-3 | ~110 | CH | Shielded by the electron-donating effect of the adjacent methoxy group. |

| -OCH₃ | ~55 | CH₃ | Typical shift for a methoxy carbon. |

| -CH₂Cl | ~45 | CH₂ | Aliphatic carbon attached to an electronegative chlorine atom. |

Note: Predictions are based on substituent effects and data from related compounds like 2-methoxypyridine.[3][5]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula of a compound. Electron Ionization (EI) is a common technique that involves bombarding the molecule with high-energy electrons, causing it to ionize and fragment. The resulting fragmentation pattern is a molecular fingerprint.

Experimental Protocol: EI-MS Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Bombard the sample with a beam of electrons (typically 70 eV) in a high vacuum.

-

Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum and Interpretation

Molecular Ion (M⁺): The exact mass of 2-(Chloromethyl)-5-methoxypyridine is 157.0294 Da.[1] The key feature will be the isotopic pattern of the molecular ion. Chlorine has two stable isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). This results in two molecular ion peaks:

-

M⁺: at m/z 157 (corresponding to the ³⁵Cl isotope)

-

[M+2]⁺: at m/z 159 (corresponding to the ³⁷Cl isotope) The ratio of the intensities of these peaks will be approximately 3:1, which is a definitive indicator of the presence of one chlorine atom.

Key Fragmentation Pathways: The molecular ion can undergo several fragmentation processes. The most probable cleavages involve the loss of stable neutral molecules or radicals from the weakest bonds.

| m/z (for ³⁵Cl) | Proposed Fragment | Loss |

| 157 | [C₇H₈ClNO]⁺˙ | Molecular Ion (M⁺) |

| 122 | [C₇H₈NO]⁺ | •Cl |

| 108 | [C₆H₆NO]⁺ | •CH₂Cl |

| 78 | [C₅H₄N]⁺ | •CH₂Cl, •OCH₂ |

The most common fragmentation is often the loss of the chlorine radical, followed by rearrangement. Another likely fragmentation is the cleavage of the C-C bond between the ring and the chloromethyl group, known as benzylic cleavage.[6][7]

Caption: Predicted primary fragmentation pathways in EI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.

Experimental Protocol: FT-IR Data Acquisition

-

Sample Preparation: Place a small amount of the neat sample (if liquid) or solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Run a background spectrum of the empty ATR crystal.

-

Sample Scan: Acquire the spectrum of the sample. The instrument software will automatically ratio the sample scan to the background scan to produce the final absorbance or transmittance spectrum.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic (Pyridine Ring) |

| 2980 - 2850 | C-H Stretch | Aliphatic (-CH₂- and -OCH₃) |

| ~1600, ~1470 | C=C and C=N Stretch | Aromatic Ring Skeletal Vibrations |

| ~1250 | C-O-C Asymmetric Stretch | Aryl Ether (-OCH₃) |

| ~1030 | C-O-C Symmetric Stretch | Aryl Ether (-OCH₃) |

| 800 - 600 | C-Cl Stretch | Chloromethyl Group |

The presence of strong bands in the 1600-1450 cm⁻¹ region is characteristic of the pyridine ring.[8] The C-O stretches confirm the methoxy group, and a band in the 800-600 cm⁻¹ range is indicative of the C-Cl bond.[9]

Integrated Workflow for Structural Verification

A robust structural confirmation relies on the synergistic use of all these techniques. No single method provides the complete picture, but together they offer unambiguous proof of structure.

Caption: Integrated workflow for spectroscopic characterization.

Conclusion

The spectral analysis of 2-(Chloromethyl)-5-methoxypyridine provides a clear and detailed picture of its molecular structure. ¹H and ¹³C NMR define the precise arrangement and electronic environment of the hydrogen and carbon atoms, respectively. Mass spectrometry confirms the molecular weight and elemental composition, with its characteristic 3:1 isotopic pattern for the molecular ion being a definitive marker for the chlorine atom. Finally, IR spectroscopy provides rapid confirmation of the key functional groups present. By employing this multi-technique approach, researchers in drug discovery and chemical synthesis can ensure the identity, purity, and structural integrity of this versatile building block, forming a solid foundation for subsequent research.

References

-

PubChem. (n.d.). 2-(Chloromethyl)-5-methoxypyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

- Zaidi, N. A., Al-Katti, J. M., & Saeed, F. H. (n.d.). Mass Spectra of some substituted 2-Chloro-pyridones. Iraqi Journal of Science.

-

Canadian Science Publishing. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR spectrum. 1H NMR spectrum of (a) pure pyridine and (b) CdTe NCs after the ligand exchange. Retrieved from [Link]

-

ResearchGate. (2014). What does a "Pyridine- FTIR analysis" can tell me?. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved from [Link]

Sources

- 1. 2-(Chloromethyl)-5-methoxypyridine | C7H8ClNO | CID 14517153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(CHLOROMETHYL)-5-METHOXY-PYRIDINE | 75342-33-5 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. 2-Chloro-5-methylpyridine(18368-64-4) 1H NMR spectrum [chemicalbook.com]

- 5. 2-Methoxypyridine(1628-89-3) 13C NMR spectrum [chemicalbook.com]

- 6. jcsp.org.pk [jcsp.org.pk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 2-(Chloromethyl)-5-methoxypyridine

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-(Chloromethyl)-5-methoxypyridine, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document offers a detailed exploration of spectral features, underpinned by fundamental principles of NMR spectroscopy and data from analogous structures.

Introduction

2-(Chloromethyl)-5-methoxypyridine (C₇H₈ClNO) is a disubstituted pyridine derivative featuring a chloromethyl group at the 2-position and a methoxy group at the 5-position.[1][2] The precise structural elucidation of this molecule is paramount for its application in complex synthetic pathways. NMR spectroscopy stands as the most powerful technique for the unambiguous determination of its molecular structure in solution. This guide will delve into the theoretical and practical aspects of acquiring and interpreting the ¹H and ¹³C NMR spectra of this compound.

The Structural Landscape: Predicting NMR Signatures

The positions of the substituents on the pyridine ring create a distinct electronic environment that governs the chemical shifts and coupling patterns of the protons and carbons. The methoxy group (-OCH₃) at the 5-position is an electron-donating group, which increases electron density at the ortho (C4 and C6) and para (C2) positions.[3] Conversely, the chloromethyl group (-CH₂Cl) at the 2-position is an electron-withdrawing group. The interplay of these electronic effects, combined with the inherent deshielding effect of the nitrogen atom in the pyridine ring, results in a unique NMR fingerprint.

Acquiring the Spectra: A Validated Protocol

To ensure the acquisition of high-quality NMR data for 2-(Chloromethyl)-5-methoxypyridine, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 2-(Chloromethyl)-5-methoxypyridine.

-

Dissolve the sample in 0.5-0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. CDCl₃ is often chosen for its ability to dissolve a wide range of organic compounds and its well-defined residual solvent peak for referencing.

-

Ensure the sample is fully dissolved to avoid signal broadening.

-

-

Spectrometer Setup:

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion, which is particularly beneficial for resolving complex spin systems in the aromatic region.[3]

-

Tune and match the probe for both ¹H and ¹³C nuclei.

-

Lock the spectrometer on the deuterium signal of the solvent (CDCl₃).

-

Shim the magnetic field to achieve high homogeneity, resulting in sharp, well-resolved peaks.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters on a 400 MHz spectrometer would include a spectral width of 12-16 ppm, a relaxation delay of 1.5-2.0 seconds, and 16-32 scans for adequate signal-to-noise ratio, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This removes C-H coupling, simplifying the spectrum to single lines for each unique carbon.

-

A wider spectral width (e.g., 0-180 ppm) is necessary to cover the expected range of carbon chemical shifts.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required to obtain a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a suitable window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H) to improve the signal-to-noise ratio.

-

Perform a Fourier transform of the Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Reference the ¹H spectrum to the residual solvent peak of CDCl₃ (δ ≈ 7.26 ppm) and the ¹³C spectrum to the CDCl₃ triplet (δ ≈ 77.16 ppm).

-

Predicted Spectral Data

Table 1: Predicted ¹H NMR Data for 2-(Chloromethyl)-5-methoxypyridine in CDCl₃

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 7.25 - 7.35 | d | 8.0 - 9.0 |

| H-4 | 7.65 - 7.75 | dd | 8.0 - 9.0, 2.0 - 3.0 |

| H-6 | 8.20 - 8.30 | d | 2.0 - 3.0 |

| -CH₂Cl | 4.55 - 4.65 | s | - |

| -OCH₃ | 3.85 - 3.95 | s | - |

Table 2: Predicted ¹³C NMR Data for 2-(Chloromethyl)-5-methoxypyridine in CDCl₃

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 152 |

| C-3 | 121 - 123 |

| C-4 | 138 - 140 |

| C-5 | 155 - 157 |

| C-6 | 145 - 147 |

| -CH₂Cl | 45 - 47 |

| -OCH₃ | 55 - 57 |

In-depth Spectral Interpretation

¹H NMR Spectrum Analysis

The proton NMR spectrum of 2-(Chloromethyl)-5-methoxypyridine is expected to show three distinct signals in the aromatic region and two singlets in the aliphatic region.

-

Aromatic Region (δ 7.0 - 8.5 ppm):

-

H-6: This proton is ortho to the nitrogen atom and is expected to be the most deshielded aromatic proton, appearing as a doublet at the lowest field (δ ≈ 8.20 - 8.30 ppm). The small coupling constant (J ≈ 2.0 - 3.0 Hz) is characteristic of a meta-coupling to H-4.

-

H-4: This proton is coupled to both H-3 (ortho-coupling) and H-6 (meta-coupling), and is therefore expected to appear as a doublet of doublets (dd) in the midfield of the aromatic region (δ ≈ 7.65 - 7.75 ppm).

-

H-3: This proton is ortho to the -CH₂Cl group and meta to the nitrogen. It will appear as a doublet due to ortho-coupling with H-4 (J ≈ 8.0 - 9.0 Hz) at the highest field among the aromatic protons (δ ≈ 7.25 - 7.35 ppm).

-

-

Aliphatic Region (δ 3.5 - 5.0 ppm):

-

-CH₂Cl: The methylene protons of the chloromethyl group are adjacent to an electronegative chlorine atom and the pyridine ring, leading to a significant downfield shift. They are expected to appear as a sharp singlet (δ ≈ 4.55 - 4.65 ppm) as there are no adjacent protons to couple with.

-

-OCH₃: The methyl protons of the methoxy group will also appear as a singlet (δ ≈ 3.85 - 3.95 ppm).

-

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to display seven distinct signals, corresponding to the seven unique carbon atoms in the molecule.

-

Aromatic Carbons (δ 110 - 160 ppm):

-

C-5: This carbon is directly attached to the electron-donating methoxy group and is expected to be the most shielded of the pyridine ring carbons directly bonded to a substituent, appearing at a relatively upfield position (δ ≈ 155 - 157 ppm).

-

C-2: This carbon is attached to the electron-withdrawing chloromethyl group and is also adjacent to the nitrogen, leading to a downfield shift (δ ≈ 150 - 152 ppm).

-

C-6: Being ortho to the nitrogen, this carbon is significantly deshielded (δ ≈ 145 - 147 ppm).

-

C-4: This carbon is expected to resonate at a downfield position (δ ≈ 138 - 140 ppm).

-

C-3: This carbon is anticipated to be the most shielded of the protonated ring carbons (δ ≈ 121 - 123 ppm).

-

-

Aliphatic Carbons (δ 40 - 60 ppm):

-

-OCH₃: The carbon of the methoxy group will appear in the typical range for such functionalities (δ ≈ 55 - 57 ppm).

-

-CH₂Cl: The carbon of the chloromethyl group is attached to an electronegative chlorine atom, causing it to appear at a downfield position for an sp³ hybridized carbon (δ ≈ 45 - 47 ppm).

-

Visualizing the Structure and NMR Relationships

To further aid in the structural elucidation, the following diagrams illustrate the molecular structure and the logical workflow for spectral assignment.

Caption: Molecular structure of 2-(Chloromethyl)-5-methoxypyridine.

Caption: Logical workflow for NMR spectral assignment.

Conclusion

This technical guide provides a detailed framework for understanding and interpreting the ¹H and ¹³C NMR spectra of 2-(Chloromethyl)-5-methoxypyridine. By combining established NMR principles with data from analogous structures, we have presented a robust prediction of the spectral features. The provided experimental protocol ensures the acquisition of high-quality data, which, when analyzed according to the interpretation guide, will allow for the confident structural confirmation of this important chemical intermediate. For unambiguous assignment, especially in cases of signal overlap, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are recommended.[3]

References

- 1. 2-(Chloromethyl)-5-methoxypyridine | C7H8ClNO | CID 14517153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(CHLOROMETHYL)-5-METHOXY-PYRIDINE | 75342-33-5 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. 2-Chloro-5-methylpyridine(18368-64-4) 1H NMR spectrum [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

A Senior Application Scientist's Guide to the Mass Spectrometry and Infrared Analysis of 2-(Chloromethyl)-5-methoxypyridine

Abstract

This technical guide provides a comprehensive analysis of 2-(Chloromethyl)-5-methoxypyridine, a key intermediate in pharmaceutical synthesis. We will delve into the structural elucidation of this compound using two cornerstone analytical techniques: Mass Spectrometry (MS) and Infrared (IR) Spectroscopy. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for these analytical approaches. By integrating expert insights with established protocols, this guide aims to provide a robust framework for the characterization of similar heterocyclic compounds.

Introduction: The Significance of 2-(Chloromethyl)-5-methoxypyridine in Drug Development

2-(Chloromethyl)-5-methoxypyridine is a substituted pyridine derivative that serves as a vital building block in the synthesis of various active pharmaceutical ingredients (APIs). Its bifunctional nature, possessing both a reactive chloromethyl group and a methoxy-substituted pyridine ring, makes it a versatile precursor for introducing the pyridyl moiety into larger molecules. Accurate and unambiguous characterization of this intermediate is paramount to ensure the identity, purity, and quality of the final drug substance. This guide will systematically explore the application of mass spectrometry and infrared spectroscopy to achieve a comprehensive analytical profile of this compound.

Molecular Structure and Physicochemical Properties

Before delving into the analytical techniques, it is essential to understand the fundamental properties of 2-(Chloromethyl)-5-methoxypyridine.

-

Molecular Formula: C₇H₈ClNO[1]

-

Monoisotopic Mass: 157.0294416 Da[1]

-

Structure:

(Image Source: PubChem CID 14517153)

The structure consists of a pyridine ring substituted with a chloromethyl group at the 2-position and a methoxy group at the 5-position. These functional groups will be the primary focus of our spectroscopic analysis.

Mass Spectrometry (MS) Analysis: Unveiling the Molecular Blueprint

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For a molecule like 2-(Chloromethyl)-5-methoxypyridine, electron ionization (EI) is a common and effective technique.

The "Why": Rationale for MS in Structural Confirmation

The primary goal of MS analysis in this context is twofold:

-

Molecular Weight Confirmation: To verify that the synthesized compound has the correct molecular weight, which is a fundamental indicator of its identity.

-

Structural Elucidation: To induce fragmentation of the molecule and analyze the resulting charged fragments. This fragmentation is not random; it follows predictable chemical pathways, providing a "fingerprint" of the molecule's structure. The presence of chlorine is particularly useful, as its isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides a clear signature in the mass spectrum.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The following is a generalized protocol for the EI-MS analysis of 2-(Chloromethyl)-5-methoxypyridine. Instrument parameters should be optimized for the specific mass spectrometer being used.

-

Sample Preparation: Dissolve a small amount (typically <1 mg) of the compound in a volatile solvent such as methanol or dichloromethane.

-

Introduction: Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV). This will dislodge an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•).

-

Fragmentation: The molecular ion, being energetically unstable, will undergo fragmentation to form smaller, more stable ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Data Interpretation: Predicted Fragmentation Pattern

The mass spectrum of 2-(Chloromethyl)-5-methoxypyridine is expected to exhibit a distinct molecular ion peak and several characteristic fragment ions.

Table 1: Predicted Major Ions in the Mass Spectrum of 2-(Chloromethyl)-5-methoxypyridine

| m/z (for ³⁵Cl) | Proposed Ion Structure | Notes on Formation |

| 157 | [C₇H₈ClNO]⁺• | Molecular Ion (M⁺•). Will show an M+2 peak at m/z 159 due to the ³⁷Cl isotope. |

| 122 | [C₇H₈NO]⁺ | Loss of a chlorine radical (•Cl) from the molecular ion. |

| 108 | [C₆H₆NO]⁺ | Subsequent loss of a methyl radical (•CH₃) from the m/z 122 fragment. |

| 94 | [C₅H₄NO]⁺ | Loss of a CO molecule from the m/z 122 fragment. |

| 78 | [C₅H₄N]⁺ | Loss of a methoxy radical (•OCH₃) from the m/z 108 fragment. |

| 49 | [CH₂Cl]⁺ | Cleavage of the chloromethyl group. Will show an M+2 peak at m/z 51. |

Diagram 1: Proposed EI-MS Fragmentation Pathway

Caption: A simplified workflow for acquiring an IR spectrum using an ATR accessory.

Synergistic Analysis and Conclusion

The true power of these analytical techniques lies in their combined application. Mass spectrometry provides definitive information about the molecular weight and the connectivity of the molecular framework through fragmentation analysis. The presence of the chlorine isotope pattern in the MS data is a strong piece of evidence for the incorporation of the chloromethyl group.

Infrared spectroscopy complements this by providing direct evidence for the presence of the key functional groups. The characteristic absorptions for the pyridine ring, the methoxy group, and the C-Cl bond, when observed at their expected frequencies, provide a high degree of confidence in the structural assignment.

References

-

PubChem. 2-(Chloromethyl)-5-methoxypyridine. National Center for Biotechnology Information. [Link]

- Katritzky, A. R., & Ambler, A. P. (1963). Infrared Spectra of Heterocyclic Compounds. In A. R. Katritzky (Ed.), Physical Methods in Heterocyclic Chemistry (Vol. 2, pp. 161-360). Academic Press.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

- Szafran, M., & Dega-Szafran, Z. (1988). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Journal of Molecular Structure, 177, 347-356.

-

NIST Chemistry WebBook. Pyridine, 2-methoxy-. National Institute of Standards and Technology. [Link]

-

ResearchGate. FTIR spectrum for Pyridine. [Link]

-

ResearchGate. Pyridine adsorption FT-IR difference spectra under constant pyridine... [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure and Formula of 2-(Chloromethyl)-5-methoxypyridine

Introduction: Strategic Importance in Synthesis

2-(Chloromethyl)-5-methoxypyridine (CAS No: 75342-33-5) is a substituted pyridine derivative of significant interest in synthetic organic chemistry.[1][2][3] Its strategic importance stems from the presence of a reactive chloromethyl group at the 2-position and an electron-donating methoxy group at the 5-position of the pyridine ring. This unique arrangement of functional groups makes it a valuable intermediate for the synthesis of a wide range of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.[4][5] The pyridine scaffold itself is a ubiquitous motif in numerous biologically active compounds, and the ability to introduce this core structure with tailored functionality is of paramount importance in drug discovery and development.[6]

Physicochemical and Molecular Properties

A thorough understanding of the physicochemical properties of 2-(Chloromethyl)-5-methoxypyridine is essential for its effective use in synthesis and for ensuring safe handling and storage.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈ClNO | [1][7] |

| Molecular Weight | 157.60 g/mol | [1] |

| CAS Number | 75342-33-5 | [1][2] |

| IUPAC Name | 2-(chloromethyl)-5-methoxypyridine | [1] |

| Appearance | Solid (often supplied as the hydrochloride salt which is a solid) | [8] |

| SMILES | COC1=CN=C(C=C1)CCl | [1] |

| InChI | InChI=1S/C7H8ClNO/c1-10-7-3-2-6(4-8)9-5-7/h2-3,5H,4H2,1H3 | [1] |

These properties provide a foundational understanding of the molecule's identity and basic characteristics.

Molecular Structure and Spectroscopic Characterization

The molecular structure of 2-(Chloromethyl)-5-methoxypyridine is defined by a pyridine ring substituted with a chloromethyl group at the C2 position and a methoxy group at the C5 position.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the methoxy group protons (typically around 3.8-4.0 ppm), and a singlet for the chloromethyl protons (typically in the range of 4.5-4.8 ppm). The aromatic protons will exhibit splitting patterns characteristic of a 2,5-disubstituted pyridine ring.

-

¹³C NMR: The carbon NMR spectrum will display signals for the five carbons of the pyridine ring, the carbon of the methoxy group, and the carbon of the chloromethyl group. The chemical shifts will be influenced by the electronic effects of the nitrogen atom, the methoxy group, and the chloro substituent.

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for C-H stretching of the aromatic ring and the methyl/methylene groups, C-O stretching of the methoxy group, and C-N and C=C stretching vibrations of the pyridine ring. A C-Cl stretching band would also be present.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (157.60 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M peak).

Synthesis and Reactivity

The synthesis of 2-(Chloromethyl)-5-methoxypyridine can be approached through a multi-step sequence, typically involving the preparation of a hydroxymethyl intermediate followed by chlorination. A plausible and field-proven synthetic strategy is outlined below.

Synthetic Pathway

Experimental Protocol: Chlorination of 2-(Hydroxymethyl)-5-methoxypyridine

This protocol is based on established methods for the chlorination of similar hydroxy- and hydroxymethyl-pyridine derivatives.[9][10]

Objective: To convert 2-(hydroxymethyl)-5-methoxypyridine to 2-(chloromethyl)-5-methoxypyridine.

Materials:

-

2-(Hydroxymethyl)-5-methoxypyridine

-

Thionyl chloride (SOCl₂) or Phosphoryl chloride (POCl₃)

-

Anhydrous dichloromethane (DCM) or chloroform

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(hydroxymethyl)-5-methoxypyridine (1.0 eq.) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add thionyl chloride (1.1-1.5 eq.) dropwise to the cooled solution via the dropping funnel. Causality: The slow, dropwise addition is crucial to control the exothermic reaction and prevent the formation of byproducts. An excess of the chlorinating agent ensures complete conversion of the starting material.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by slowly adding the mixture to a stirred, saturated solution of sodium bicarbonate. Causality: This step neutralizes the excess acidic chlorinating agent and any HCl generated during the reaction.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2-(chloromethyl)-5-methoxypyridine.

-

Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to yield the pure product.

Self-Validation: The identity and purity of the synthesized product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS, and IR) and compared with expected values.

Reactivity Profile

The primary mode of reactivity for 2-(Chloromethyl)-5-methoxypyridine is nucleophilic substitution at the benzylic-like carbon of the chloromethyl group. The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of this carbon, making it a prime target for a wide array of nucleophiles. This reaction typically proceeds via an Sₙ2 mechanism.

This reactivity allows for the facile introduction of the 5-methoxypyridin-2-ylmethyl moiety into various molecular scaffolds, enabling the synthesis of diverse compound libraries for screening and lead optimization.

Applications in Drug Discovery and Agrochemicals

While specific, named pharmaceutical agents directly synthesized from 2-(Chloromethyl)-5-methoxypyridine are not prominently documented in publicly available literature, its structural motifs and reactivity profile position it as a highly valuable intermediate for the synthesis of analogues of established therapeutic and agrochemical classes.

A key area of application is in the synthesis of neonicotinoid insecticide analogues.[11][12] The parent compound, 2-chloro-5-(chloromethyl)pyridine, is a crucial building block for blockbuster insecticides such as Imidacloprid.[3][13] By substituting the 5-chloro group with a 5-methoxy group, medicinal and agricultural chemists can explore the impact of this structural change on the compound's biological activity, selectivity, and pharmacokinetic properties. The methoxy group can alter the molecule's polarity, metabolic stability, and binding interactions with the target receptor, potentially leading to the discovery of new and improved insecticides.[14][15]

The general synthetic approach to neonicotinoid analogues using this intermediate would involve the reaction of 2-(Chloromethyl)-5-methoxypyridine with a suitable N-heterocyclic amine, such as 2-nitroiminoimidazolidine, in the presence of a base.[3]

Safety and Handling

2-(Chloromethyl)-5-methoxypyridine and its hydrochloride salt are hazardous chemicals and should be handled with appropriate safety precautions in a well-ventilated fume hood.[9]

-

Hazards: The compound is expected to be harmful if swallowed, causing skin irritation, and potentially serious eye irritation or damage.[5][10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[5]

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[5] In case of contact, immediately flush the affected area with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][11]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

2-(Chloromethyl)-5-methoxypyridine is a strategically important heterocyclic compound with a well-defined molecular structure and predictable reactivity. Its value as a synthetic intermediate is primarily derived from the reactive chloromethyl group, which allows for the facile introduction of the 5-methoxypyridine-2-ylmethyl moiety into a variety of molecular frameworks. While direct applications in marketed drugs are not widely reported, its potential for the synthesis of novel analogues of established bioactive compounds, particularly in the neonicotinoid class, is significant. A thorough understanding of its synthesis, reactivity, and safe handling is crucial for its effective utilization in research and development.

References

- 1. asianpubs.org [asianpubs.org]

- 2. Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US6307053B1 - Process for preparing imidacloprid - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. m.youtube.com [m.youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. 2-Methoxypyridine(1628-89-3) 13C NMR spectrum [chemicalbook.com]

- 9. 2-Hydroxy-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 10. nbinno.com [nbinno.com]

- 11. 2-Chloro-5-Chloromethylpyridine: Applications in Agricultural Chemistry and its Green Synthesis_Chemicalbook [chemicalbook.com]

- 12. imidacloprid suppliers USA [americanchemicalsuppliers.com]

- 13. Buy Imidacloprid | 138261-41-3 | >98% [smolecule.com]

- 14. Biological activities of nitromethylene analogues of imidacloprid with a 4,5-dimethylated imidazolidine ring - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)-5-methoxypyridine

Introduction

2-(Chloromethyl)-5-methoxypyridine, with the CAS Number 75342-33-5, is a substituted pyridine derivative that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds and agrochemicals.[1][2][3] Its molecular structure, featuring a reactive chloromethyl group and a methoxy-substituted pyridine ring, dictates its chemical behavior, stability, and handling requirements.[2] Understanding the intrinsic stability of this compound and the optimal conditions for its storage is paramount for researchers and drug development professionals to ensure its purity, reactivity, and the integrity of subsequent synthetic steps. This guide provides a comprehensive overview of the stability profile of 2-(Chloromethyl)-5-methoxypyridine, outlines field-proven storage and handling protocols, and details experimental workflows for stability assessment.

I. Core Chemical Properties and Inherent Reactivity

The stability of 2-(Chloromethyl)-5-methoxypyridine is intrinsically linked to its chemical structure. The primary points of reactivity are the nitrogen atom of the pyridine ring and the benzylic chloride of the chloromethyl group. The latter is particularly susceptible to nucleophilic substitution, which is the principal pathway for its intended reactions but also a primary source of degradation if not handled and stored correctly.

| Property | Value | Source |

| Chemical Name | 2-(Chloromethyl)-5-methoxypyridine | [2] |

| CAS Number | 75342-33-5 | [1] |

| Molecular Formula | C₇H₈ClNO | [1][2] |

| Molecular Weight | 157.6 g/mol | [1][2] |

| Form | Solid | [4] |

II. Factors Influencing Stability and Degradation Pathways

Several environmental factors can compromise the stability of 2-(Chloromethyl)-5-methoxypyridine, leading to the formation of impurities that can affect reaction yields and final product purity.

A. Susceptibility to Hydrolysis

The most significant degradation pathway for 2-(Chloromethyl)-5-methoxypyridine is hydrolysis. The chloromethyl group is reactive towards water, which can act as a nucleophile, leading to the formation of the corresponding hydroxymethyl derivative, (5-methoxy-pyridin-2-yl)methanol. This reaction is often accelerated by elevated temperatures and non-neutral pH conditions. The presence of moisture in the storage container or atmosphere is a critical risk factor.

B. Thermal Decomposition

While stable under standard ambient conditions, exposure to excessive heat can induce thermal decomposition.[5] Thermal stress can lead to the release of irritating and toxic gases, including hydrogen chloride (HCl), nitrogen oxides (NOx), and carbon oxides (CO, CO₂).[5] The decomposition temperature is the point at which the substance chemically breaks down.[6] For many organic compounds, this process can begin at temperatures above 200°C, though gradual degradation can occur at lower temperatures over extended periods.[7][8]

C. Incompatible Materials

To prevent unintended and potentially hazardous reactions, 2-(Chloromethyl)-5-methoxypyridine should be stored separately from incompatible materials. These include:

-

Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.

-

Strong Bases/Alkalis: Can promote dehydrochlorination or other nucleophilic substitution reactions.[9]

-

Acids: While the pyridine nitrogen can form salts, strong acids may catalyze degradation pathways.

-

Certain Metals: Some metals can catalyze decomposition, particularly in the presence of moisture. It is advisable to avoid containers made of mild steel or galvanized steel.[9]

The logical flow for ensuring the stability of this compound involves a multi-faceted approach, starting from receiving the material to its long-term storage.

III. Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is essential for preserving the chemical integrity of 2-(Chloromethyl)-5-methoxypyridine and ensuring the safety of laboratory personnel. The following recommendations are synthesized from safety data sheets and best practices for handling reactive chemical intermediates.[10][11]

A. Optimal Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place.[10][11][12][13] | To minimize thermal degradation and slow down potential hydrolytic reactions. |

| Atmosphere | Keep container tightly closed in a dry and well-ventilated place.[5][10][11] | To prevent hydrolysis from atmospheric moisture. For highly sensitive applications, storage under an inert gas (e.g., argon, nitrogen) is recommended. |

| Light Exposure | Store away from direct sunlight.[14] | To prevent potential photolytic degradation. |

| Container | Store in original, tightly sealed containers.[9][10] | To prevent contamination and exposure to air and moisture. Ensure container material is non-reactive. |

| Ventilation | Store in a well-ventilated area.[10][11][12] | To dissipate any potential vapors and prevent accumulation in case of a leak. |

| Segregation | Store away from incompatible materials and foodstuff containers.[10][14] | To avoid hazardous chemical reactions. |

B. Safe Handling Procedures

Personnel handling 2-(Chloromethyl)-5-methoxypyridine must be aware of its potential hazards, which include skin, eye, and respiratory irritation.[5][10]

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[10][13][15]

-

Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including:

-

Hygiene Practices: Avoid breathing dust or fumes.[10][11] Wash hands thoroughly with soap and water after handling.[10][16] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[11][16]

IV. Experimental Protocols for Stability Verification

To ensure the reliability of experimental results, it is crucial to have a self-validating system for assessing the stability of 2-(Chloromethyl)-5-methoxypyridine, especially for new batches or material that has been stored for an extended period.

A. Protocol 1: Purity Assessment via High-Performance Liquid Chromatography (HPLC)

This protocol provides a baseline for the purity of the material.

-

Preparation of Standard Solution: Accurately weigh approximately 10 mg of a reference standard of 2-(Chloromethyl)-5-methoxypyridine and dissolve in a suitable solvent (e.g., acetonitrile) to a final concentration of 0.1 mg/mL.

-

Preparation of Sample Solution: Prepare a sample solution with the same concentration as the standard solution.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically effective.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 270 nm).

-

Injection Volume: 10 µL.

-

-

Analysis: Inject the standard and sample solutions. Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components.

B. Protocol 2: Forced Degradation Study

This study exposes the compound to harsh conditions to identify potential degradation products and pathways. This is critical for understanding its stability limitations.

-

Prepare Stock Solutions: Prepare solutions of 2-(Chloromethyl)-5-methoxypyridine in a suitable solvent.

-

Apply Stress Conditions: Subject the solutions to the following conditions in separate experiments:

-

Acidic Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.

-

Basic Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.

-

Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

-

Thermal Degradation: Heat a solid sample at a temperature below its melting point (e.g., 80°C) for 48 hours.

-

Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.

-

-

Analysis: Analyze the stressed samples by HPLC, comparing them to an unstressed control sample. A mass spectrometer (LC-MS) can be used to identify the mass of any degradation products.[17]

V. Conclusion

The stability of 2-(Chloromethyl)-5-methoxypyridine is robust when stored under appropriate conditions but is vulnerable to degradation by moisture, heat, and incompatible chemicals. For researchers, scientists, and drug development professionals, implementing the stringent storage and handling protocols outlined in this guide is non-negotiable for maintaining the compound's quality and ensuring experimental reproducibility and safety. A proactive approach, including initial quality control and periodic stability testing, forms a self-validating system that underpins the scientific integrity of any work involving this versatile chemical intermediate.

References

- Apollo Scientific. (2023, July 6). 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride Safety Data Sheet.

- Fisher Scientific. (2024, March 15). SAFETY DATA SHEET: 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2-Chloro-5-(chloromethyl)pyridine.

- ChemicalBook. (2025, July 26). Chemical Safety Data Sheet MSDS / SDS - 5-(CHLOROMETHYL)-2-METHOXYPYRIDINE.

- Santa Cruz Biotechnology. (n.d.). 2-Chloro-5-(chloromethyl)pyridine Safety Data Sheet.

- Google Patents. (n.d.). CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.

- Apollo Scientific. (2022, September 16). 2-Chloro-5-(chloromethyl)pyridine Safety Data Sheet.

- Google Patents. (n.d.). CN104974077A - Synthetic method of 2-chloromethylpyridinehydrochloride.

- Apollo Scientific. (n.d.). Pyridine Safety Data Sheet.

- Washington State University. (n.d.). Pyridine Standard Operating Procedure.

- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.

- Smolecule. (2023, August 15). 2-(Chloromethyl)pyridine hydrochloride.

- Loba Chemie. (2023, November 27). PYRIDINE FOR SYNTHESIS Safety Data Sheet.

- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.

- ChemicalBook. (2023, July 12). 2-(CHLOROMETHYL)-5-METHOXY-PYRIDINE | 75342-33-5.

- Organic Syntheses. (2011). Working with Hazardous Chemicals. Org. Synth. 2011, 88, 22-32.

- ChemicalBook. (n.d.). 2-Chloro-5-(chloromethyl)pyridine synthesis.

- Google Patents. (1994, July 12). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.

- PubChem. (n.d.). 2-(Chloromethyl)-5-methoxypyridine. National Center for Biotechnology Information.

- Guidechem. (n.d.). 2-(CHLOROMETHYL)-5-METHOXY-PYRIDINE 75342-33-5 wiki.

- ResearchGate. (2000, February). Direct photolysis and photocatalytic degradation of 2-amino-5-chloropyridine.

- SciSpace. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine.

- Wikipedia. (n.d.). 2-Chloromethylpyridine.

- ResearchGate. (n.d.). 2-Chloro-5-(chloromethyl)pyridine.

- Sigma-Aldrich. (n.d.). 2-(Chloromethyl)-5-methoxypyridine hydrochloride.

- ResearchGate. (2025, August 9). The synthesis of 2‐chloromethylpyridine from 2‐picoline‐N‐oxide. Journal of Heterocyclic Chemistry.

- Wikipedia. (n.d.). Thermal decomposition.

- PubMed. (2012, November). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 70, 592-7.

- MDPI. (n.d.). Influencing Factors, Kinetics, and Pathways of Pesticide Degradation by Chlorine Dioxide and Ozone: A Comparative Review.

- NIST. (n.d.). A REVIEW OF THERMAL DECOMPOSITION PRODUCT TESTING OF HALOCARBON FIRE SUPPRESSION AGENTS.

- National Center for Biotechnology Information. (2023, June 27).

- ACS Publications. (2019, September 24). Temperature-Dependent Thermal Decomposition Pathway of Organic–Inorganic Halide Perovskite Materials. The Journal of Physical Chemistry Letters.

Sources

- 1. 2-(CHLOROMETHYL)-5-METHOXY-PYRIDINE | 75342-33-5 [chemicalbook.com]

- 2. 2-(Chloromethyl)-5-methoxypyridine | C7H8ClNO | CID 14517153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. 2-(Chloromethyl)-5-methoxypyridine hydrochloride | Sigma-Aldrich [sigmaaldrich.com]

- 5. fishersci.pt [fishersci.pt]

- 6. Thermal decomposition - Wikipedia [en.wikipedia.org]

- 7. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. chemicalbook.com [chemicalbook.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 15. fishersci.com [fishersci.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and history of functionalized pyridine derivatives

An In-depth Technical Guide to the Discovery and History of Functionalized Pyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine scaffold is a cornerstone of heterocyclic chemistry, underpinning the structure of a vast array of natural products, pharmaceuticals, and functional materials. Its unique electronic properties, conferred by the nitrogen heteroatom, have made it a privileged motif in medicinal chemistry, enhancing the pharmacological profiles of countless therapeutic agents. This guide provides a comprehensive exploration of the discovery and historical development of functionalized pyridine derivatives. We will trace the journey from the initial isolation of pyridine to the advent of seminal synthetic methodologies that enabled the tailored construction of these vital compounds. Key reactions, such as the Hantzsch pyridine synthesis and the Chichibabin reaction, will be examined in detail, elucidating their mechanisms and enduring impact. Furthermore, we will delve into the pivotal role of functionalized pyridines in drug discovery, showcasing their prevalence in FDA-approved medicines and discussing the structure-activity relationships that govern their therapeutic efficacy. This guide aims to provide researchers and drug development professionals with a deep, contextual understanding of this critical class of molecules, fostering a greater appreciation for the historical innovations that continue to shape modern synthetic and medicinal chemistry.

The Genesis of a Heterocycle: The Discovery of Pyridine

The story of pyridine begins in the mid-19th century, a period of burgeoning interest in the chemical constituents of natural materials. In 1849, the Scottish chemist Thomas Anderson, while investigating the components of bone oil, isolated a colorless liquid with a distinct and unpleasant fish-like odor.[1] He named this substance "pyridine," derived from the Greek words "pyr" (fire) and "idine" (a suffix for aromatic bases).[2][3] While Anderson was the first to isolate pyridine, its precise chemical structure remained a puzzle for several decades. It was not until the late 1860s and early 1870s that Wilhelm Körner and James Dewar independently proposed the correct aromatic, benzene-like structure with one carbon atom replaced by a nitrogen atom.[2][4] The first successful synthesis of a heteroaromatic compound, pyridine, was achieved in 1876 by William Ramsay, who reacted acetylene and hydrogen cyanide in a red-hot iron tube.[3]

Foundational Methodologies for Pyridine Functionalization

The ability to strategically introduce functional groups onto the pyridine ring was a critical step in unlocking its vast potential. The electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom, dictates its reactivity, making it less susceptible to electrophilic substitution than benzene and more prone to nucleophilic attack.[1] Two classical named reactions, developed in the late 19th and early 20th centuries, provided the first reliable pathways to functionalized pyridines and remain cornerstones of heterocyclic synthesis.

The Hantzsch Pyridine Synthesis (1881)

In 1881, Arthur Hantzsch reported a multi-component reaction that has become one of the most versatile and widely used methods for constructing the pyridine ring.[5][6] The Hantzsch synthesis typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, such as ammonia or ammonium acetate.[6] The initial product is a 1,4-dihydropyridine (often referred to as a Hantzsch ester), which can then be oxidized to the corresponding aromatic pyridine derivative.[6][7]

The elegance of the Hantzsch synthesis lies in its convergence, assembling a complex heterocyclic scaffold from simple, readily available starting materials in a single pot. The choice of reactants directly dictates the substitution pattern of the final pyridine. The aldehyde provides the substituent at the 4-position, while the β-ketoester determines the groups at the 3- and 5-positions. This inherent modularity allows for the systematic variation of substituents to explore structure-activity relationships, a crucial aspect of drug discovery.[7]

The mechanism of the Hantzsch synthesis is a well-studied sequence of condensation and cyclization reactions. While several pathways have been proposed, a widely accepted mechanism involves the initial formation of an enamine from one equivalent of the β-ketoester and ammonia, and a Knoevenagel condensation product from the aldehyde and the other equivalent of the β-ketoester.[5][6] A subsequent Michael addition, followed by cyclization and dehydration, yields the 1,4-dihydropyridine intermediate.[5]

Caption: Generalized workflow of the Hantzsch Pyridine Synthesis.

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine benzaldehyde (5.3 g, 50 mmol), ethyl acetoacetate (13.0 g, 100 mmol), and ethanol (25 mL).

-

Addition of Ammonia: To the stirred mixture, add concentrated ammonium hydroxide (7.5 mL, ~130 mmol) dropwise.

-

Reflux: Heat the reaction mixture to reflux for 4 hours.

-

Isolation of Dihydropyridine: Cool the reaction mixture to room temperature and then in an ice bath. The product will precipitate as a yellow solid. Collect the solid by vacuum filtration, wash with cold ethanol, and dry.

-

Oxidation (Optional): To a solution of the 1,4-dihydropyridine (1 g) in glacial acetic acid (10 mL), add a stoichiometric amount of an oxidizing agent (e.g., ceric ammonium nitrate or nitric acid) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Workup: Pour the reaction mixture into ice water and neutralize with a base (e.g., sodium carbonate). Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude pyridine derivative.

-

Purification: Purify the product by recrystallization or column chromatography.

The Chichibabin Reaction (1914)

Discovered by Aleksei Chichibabin in 1914, this reaction provides a direct method for the amination of pyridine and its derivatives.[8][9] The Chichibabin reaction involves the treatment of pyridine with sodium amide (NaNH₂) in a non-polar solvent like toluene or xylene at elevated temperatures, or with potassium amide in liquid ammonia at lower temperatures.[8][10] This nucleophilic aromatic substitution reaction typically yields 2-aminopyridine, a crucial intermediate in the synthesis of many pharmaceuticals and agrochemicals.[8][10]

The Chichibabin reaction is a powerful tool for introducing an amino group directly onto the electron-deficient pyridine ring, a transformation that is not readily achievable by other means. The regioselectivity for the 2-position (and sometimes the 4-position) is a key feature of this reaction, driven by the electronic properties of the pyridine ring. The choice of reaction conditions (high temperature vs. low temperature) depends on the stability of the substrate.[10]

The reaction proceeds through an addition-elimination mechanism. The highly nucleophilic amide anion (NH₂⁻) attacks the electron-deficient C2 position of the pyridine ring, forming a negatively charged intermediate known as a σ-adduct or Meisenheimer-like complex.[9][10] Aromatization is then achieved by the elimination of a hydride ion (H⁻), which subsequently reacts with an available proton source (like ammonia or the product itself) to form hydrogen gas.[9]

Caption: Simplified mechanism of the Chichibabin Reaction.

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, place sodium amide (4.7 g, 120 mmol) and dry toluene (100 mL).

-

Addition of Pyridine: Heat the suspension to reflux. Slowly add a solution of pyridine (8.0 g, 101 mmol) in dry toluene (20 mL) to the refluxing mixture over 1 hour.

-

Reaction Monitoring: The reaction progress can be monitored by the evolution of hydrogen gas. Continue refluxing for an additional 4-6 hours until the gas evolution ceases.

-

Quenching: Cool the reaction mixture to room temperature and then carefully quench by the slow addition of water (50 mL) while cooling in an ice bath.

-

Extraction: Separate the toluene layer. Extract the aqueous layer with toluene (3 x 50 mL).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude 2-aminopyridine can be purified by distillation or recrystallization.

The Ascendance of Pyridine in Medicinal Chemistry

The development of reliable synthetic methods for functionalizing the pyridine ring coincided with the rise of modern medicinal chemistry. The unique properties of the pyridine nucleus make it an exceptionally valuable scaffold in drug design.[2] The nitrogen atom can act as a hydrogen bond acceptor, and upon protonation, a hydrogen bond donor, facilitating strong interactions with biological targets.[2] The pyridine ring is also relatively small and can act as a bioisostere for a phenyl ring, with the added benefit of improved water solubility and metabolic stability.[1][11]

Functionalized Pyridines in FDA-Approved Drugs

The prevalence of the pyridine moiety in pharmaceuticals is a testament to its importance. A significant number of FDA-approved drugs across a wide range of therapeutic areas contain a functionalized pyridine ring.[12][13] These include drugs for treating cancer, cardiovascular diseases, infections, and central nervous system disorders.[2][14]

| Drug Name | Therapeutic Area | Key Pyridine Functionality | Year of FDA Approval (Approx.) |

| Omeprazole | Proton Pump Inhibitor | Benzimidazole-substituted pyridine | 1998[12][14] |

| Nifedipine | Calcium Channel Blocker | Dihydropyridine | 1981[7][15] |

| Isoniazid | Antitubercular | Pyridine-4-carbohydrazide | 1952[15] |

| Amlodipine | Calcium Channel Blocker | Dihydropyridine | 1990[2] |

| Imatinib | Kinase Inhibitor | Phenylaminopyrimidine derivative with a pyridine moiety | 2001[2] |

| Abemaciclib | Kinase Inhibitor | Aminopyrimidine with a substituted pyridine | 2015[12][14] |

| Lorlatinib | Kinase Inhibitor | Fused pyridine ring system | 2018[12][14] |

Modern Strategies for Pyridine Functionalization

While classical methods like the Hantzsch and Chichibabin reactions are still widely used, modern organic synthesis has focused on developing more efficient and selective methods for pyridine functionalization, particularly through direct C-H activation.[16][17][18] These methods avoid the need for pre-functionalized starting materials, reducing the number of synthetic steps and improving atom economy.[18] Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for introducing a wide range of substituents at various positions on the pyridine ring with high regioselectivity.[16][19]

Caption: Conceptual overview of modern C-H functionalization strategies for pyridine.

Conclusion

The journey of functionalized pyridine derivatives, from their initial discovery in the 19th century to their central role in modern drug development, is a compelling narrative of scientific innovation. The foundational synthetic methodologies developed by chemists like Hantzsch and Chichibabin provided the crucial tools to unlock the immense potential of this versatile heterocycle. Today, the pyridine scaffold remains a privileged structure in medicinal chemistry, with ongoing research focused on developing even more sophisticated and sustainable methods for its functionalization. A deep understanding of the history and fundamental chemistry of these compounds is indispensable for researchers and scientists working at the forefront of drug discovery and development.

References

- 1. perlego.com [perlego.com]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. acs.org [acs.org]

- 5. grokipedia.com [grokipedia.com]

- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 7. Learning from the Hantzsch synthesis [pubsapp.acs.org]

- 8. grokipedia.com [grokipedia.com]

- 9. Chichibabin reaction - Wikipedia [en.wikipedia.org]

- 10. scientificupdate.com [scientificupdate.com]

- 11. nbinno.com [nbinno.com]

- 12. Synthesis of pyridine derivatives for diverse biological activity profiles: A review | CoLab [colab.ws]

- 13. lifechemicals.com [lifechemicals.com]

- 14. researchgate.net [researchgate.net]

- 15. sarchemlabs.com [sarchemlabs.com]

- 16. Recent Advances in Direct Pyridine C-H Activation Strategies: Ingenta Connect [ingentaconnect.com]

- 17. researchgate.net [researchgate.net]

- 18. C-H functionalization of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Recent Advances in Direct Pyridine C-H Activation Strategies | Bentham Science [eurekaselect.com]

Methodological & Application

Application Notes & Protocols for the Synthesis of 2-(Chloromethyl)-5-methoxypyridine Derivatives

Introduction: The Strategic Importance of the 2-(Chloromethyl)-5-methoxypyridine Scaffold

The 2-(chloromethyl)-5-methoxypyridine framework is a highly valuable building block in the fields of medicinal chemistry and agrochemical synthesis.[1][2] Its utility stems from the presence of a reactive chloromethyl group at the 2-position, which serves as an electrophilic handle for nucleophilic substitution reactions, and a methoxy group at the 5-position, which modulates the electronic properties and metabolic stability of resulting derivatives.[2][3] This specific arrangement of functional groups makes it a privileged scaffold for introducing the pyridyl moiety into larger, more complex bioactive molecules, including novel insecticides and pharmaceuticals.[1][4][5]

This guide provides an in-depth analysis of the primary synthetic strategies for preparing 2-(chloromethyl)-5-methoxypyridine and its analogues, explaining the chemical principles behind procedural choices. It includes detailed, field-proven protocols to empower researchers to confidently and efficiently synthesize these critical intermediates.

Part 1: Strategic Analysis of Synthetic Pathways

The synthesis of 2-(chloromethyl)-5-methoxypyridine derivatives can be approached through several distinct pathways. The choice of strategy is often dictated by the availability of starting materials, desired scale, and tolerance for specific reagents or byproducts.

Strategy 1: Chlorination of a Precursor Alcohol (The Workhorse Method)

The most direct and common route involves the conversion of the corresponding alcohol, 2-(hydroxymethyl)-5-methoxypyridine. The core principle of this transformation is the conversion of the hydroxyl group, a poor leaving group, into a species that is readily displaced by a chloride ion.

Causality of Reagent Choice:

-

Thionyl Chloride (SOCl₂): This is arguably the most frequently used reagent for this conversion. Its primary advantage lies in the nature of its byproducts; sulfur dioxide (SO₂) and hydrogen chloride (HCl) are gaseous, which simplifies the purification process as they are easily removed from the reaction mixture.[6] The reaction proceeds via the formation of a chlorosulfite intermediate, which then undergoes an internal nucleophilic attack by the chloride ion.

-

Phosphorus-Based Chlorinating Agents (POCl₃, PCl₅): Reagents like phosphorus oxychloride and phosphorus pentachloride are more powerful and can be effective when thionyl chloride fails.[6][7] They are particularly useful for large-scale industrial processes.[7] However, their workup is often more complex due to the formation of non-volatile phosphoric acid byproducts that must be neutralized and removed.

-

Triphosgene: As a stable, solid alternative to gaseous and highly toxic phosgene, triphosgene offers a safer option for converting alcohols to chlorides.[4] It reacts with the alcohol to form a chloroformate, which then decomposes to yield the desired alkyl chloride.

Strategy 2: Side-Chain Radical Chlorination

An alternative approach begins with 2-methyl-5-methoxypyridine and involves the chlorination of the methyl group's side chain. This method avoids the need to prepare the precursor alcohol.

Mechanistic Considerations: This reaction proceeds through a free-radical mechanism. A radical initiator, such as azobisisobutyronitrile (AIBN) or UV light, is used to generate a chlorine radical from a source like elemental chlorine (Cl₂) or N-chlorosuccinimide (NCS).[8][9] This radical abstracts a hydrogen atom from the methyl group, and the resulting pyridyl-methyl radical then reacts with another chlorine source to form the product.

Challenges and Controls: The primary challenge of this method is controlling the extent of chlorination. The reaction can easily proceed to form di- and tri-chlorinated byproducts.[1][5] Furthermore, the HCl generated during the reaction can protonate the pyridine nitrogen, deactivating the ring and potentially leading to complex reaction mixtures.[8][9] Therefore, careful control of stoichiometry, temperature, and reaction time is critical for achieving good selectivity.

Workflow Visualization

The following diagram illustrates the two primary synthetic funnels leading to the target compound.

Caption: Primary synthetic routes to 2-(Chloromethyl)-5-methoxypyridine.

Part 2: Detailed Experimental Protocols

The following protocols are presented as self-validating systems, with detailed steps and explanations to ensure reproducibility and success.